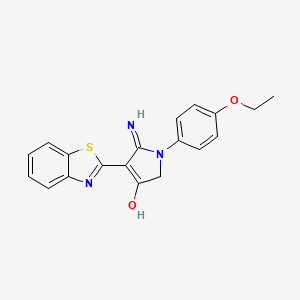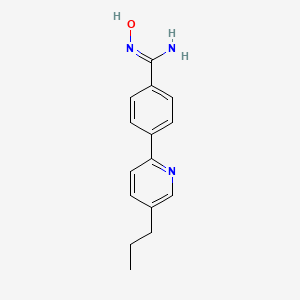![molecular formula C17H27N3O4S B6043404 1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6043404.png)
1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide, commonly known as DAPT, is a chemical compound that has gained significant attention in scientific research. DAPT is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and Notch receptors. The inhibition of gamma-secretase by DAPT has been found to have potential therapeutic applications in the treatment of Alzheimer's disease, cancer, and other diseases.
作用機序
DAPT works by inhibiting the activity of gamma-secretase, an enzyme that cleaves 1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide and Notch receptors, resulting in the release of beta-amyloid and the activation of Notch signaling, respectively. By blocking gamma-secretase, DAPT prevents the production of beta-amyloid and the activation of Notch signaling, which could potentially have therapeutic applications in Alzheimer's disease and cancer.
Biochemical and Physiological Effects
DAPT has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of gamma-secretase and Notch signaling, DAPT has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
実験室実験の利点と制限
DAPT has several advantages for lab experiments, including its high potency and specificity for gamma-secretase and Notch signaling. However, DAPT also has some limitations, including its relatively short half-life and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on DAPT. One area of research is the development of more potent and selective gamma-secretase inhibitors that could potentially have even greater therapeutic applications in Alzheimer's disease and cancer. Another area of research is the identification of biomarkers that could be used to predict the response to DAPT treatment in patients with Alzheimer's disease or cancer. Additionally, the combination of DAPT with other drugs or therapies could potentially enhance its therapeutic efficacy.
合成法
DAPT can be synthesized through a multistep process involving the reaction of piperidine with ethyl 3-aminobenzoate, followed by sulfonylation with dimethylsulfonyl chloride. The resulting compound is then reacted with 3-ethoxybenzylamine to yield DAPT.
科学的研究の応用
DAPT has been extensively studied for its potential therapeutic applications in Alzheimer's disease, cancer, and other diseases. In Alzheimer's disease, the accumulation of beta-amyloid plaques in the brain is believed to play a significant role in the development of the disease. DAPT has been found to inhibit the production of beta-amyloid by blocking gamma-secretase, which could potentially slow down or even reverse the progression of Alzheimer's disease.
In cancer research, DAPT has been found to inhibit the Notch signaling pathway, which plays a crucial role in cell proliferation and differentiation. The inhibition of Notch signaling by DAPT has been found to have potential therapeutic applications in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
特性
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(3-ethoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-4-24-16-7-5-6-14(12-16)13-18-17(21)15-8-10-20(11-9-15)25(22,23)19(2)3/h5-7,12,15H,4,8-11,13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFLGXWLLMGLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-diethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6043325.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)

![3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6043357.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B6043369.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6043373.png)
![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]propanamide](/img/structure/B6043380.png)

![4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B6043388.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-phenyl-3-piperidinamine](/img/structure/B6043390.png)
![{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6043396.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6043397.png)
![5-(3-methoxyphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6043407.png)